molecular formula C18H23N5O2 B1673312 HLI373 CAS No. 502137-98-6

HLI373

Cat. No.: B1673312
CAS No.: 502137-98-6
M. Wt: 341.4 g/mol
InChI Key: LNRUPMPQQGPSQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HLI373 typically involves multi-step organic reactions. One common method includes the reaction of aniline derivatives with aldehydes and barbituric acids in the presence of a catalyst such as l-proline . This reaction is carried out in an aqueous medium, making it a green and efficient process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

HLI373 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-substituted compounds.

Scientific Research Applications

  • Chemical Structure : HLI373 is chemically described as 5-[[3-Dimethylamino)propyl]amino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione dihydrochloride.
  • Solubility : One notable feature of this compound is its high solubility in aqueous solutions, which enhances its potential as a therapeutic agent compared to other compounds that suffer from poor solubility.

Induction of Apoptosis

This compound has been shown to effectively induce apoptosis in various tumor cell lines that are sensitive to DNA-damaging agents. Notable findings include:

  • Cell Lines Tested : The compound has demonstrated efficacy in cell lines such as U2OS (osteosarcoma), A549 (lung carcinoma), and HT1080 (fibrosarcoma), which express wild-type p53.
  • Comparison with Other Agents : In studies, this compound proved to be as effective as Adriamycin (doxorubicin) at inducing p53 stabilization and apoptosis at comparable concentrations .

Inhibition of Ubiquitination

Research indicates that this compound preferentially inhibits the ubiquitylation of p53 mediated by Hdm2 without inducing a DNA damage response. This selective action allows for targeted therapy in cancers where p53 is still functional but suppressed by Hdm2 activity .

Study 1: Efficacy in Tumor Cells

In a study focusing on the effects of this compound on human retinal pigment epithelial cells, it was observed that treatment with this compound resulted in a significant increase in both p53 and Hdm2 levels. The study highlighted that this increase was comparable to that observed with proteasome inhibitors like MG132. The results suggest that this compound's mechanism involves blocking the degradation pathway rather than causing direct DNA damage .

Study 2: Comparative Potency Analysis

Another investigation compared the potency of this compound with its predecessor compound, HLI98s. Results indicated that at lower concentrations (3 µM), this compound outperformed HLI98s across a range of concentrations (5-50 µM) in stabilizing p53 and inducing apoptosis. This suggests that modifications made to create this compound significantly enhanced its therapeutic potential .

Summary Table of Key Findings

Aspect Details
Chemical Name 5-[[3-Dimethylamino)propyl]amino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione dihydrochloride
Mechanism Inhibits Hdm2-mediated ubiquitylation and proteasomal degradation of p53
Key Cell Lines U2OS, A549, HT1080
Efficacy Comparison Comparable to Adriamycin at inducing apoptosis
Notable Effects Stabilizes p53 levels; induces apoptosis without DNA damage response

Mechanism of Action

The mechanism of action of HLI373 involves its interaction with specific molecular targets. It can act as a Bronsted base, accepting protons from donor molecules . This interaction can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Aminoquinoline: Shares the aminoquinoline core structure but differs in substituent groups.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinacrine: Another antimalarial compound with structural similarities.

Uniqueness

HLI373 is unique due to its specific substituent groups, which confer distinct chemical and biological properties

Biological Activity

HLI373 is a potent inhibitor of the Hdm2 ubiquitin ligase (E3), which plays a crucial role in regulating the tumor suppressor protein p53. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in tumors expressing wild-type p53. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential for clinical application.

This compound functions primarily by inhibiting the ubiquitin ligase activity of Hdm2. By blocking Hdm2-mediated ubiquitylation, this compound prevents the proteasomal degradation of p53, leading to its stabilization and activation. This results in the induction of apoptosis in tumor cells that express wild-type p53.

  • Inhibition of Ubiquitylation : this compound effectively inhibits the auto-ubiquitylation of Hdm2, which is essential for its function in targeting p53 for degradation. Studies have shown that treatment with this compound leads to increased levels of both p53 and Hdm2 in cancer cells, demonstrating its ability to stabilize these proteins .
  • Induction of Apoptosis : The compound induces apoptosis in various tumor cell lines sensitive to DNA-damaging agents. Notably, it has been shown to be effective in cell lines such as U2OS, A549, and HT1080 .

In Vitro Studies

This compound has been evaluated extensively in vitro, demonstrating significant potency in stabilizing p53 and inducing cell death:

  • Cell Lines Tested : The compound has shown effectiveness across several cancer cell lines that express wild-type p53. In particular:
    • U2OS : Induction of apoptosis was confirmed through assays measuring DNA retention post-treatment.
    • A549 : Enhanced p53 activity led to increased transcriptional activity associated with apoptosis.
    • HT1080 : Similar results were observed, confirming the broad applicability of this compound across different tumor types .
Cell LineIC50 (μM)Effect Observed
U2OS3Apoptosis induction
A5493Stabilization of p53
HT10803Increased transcriptional activity

In Vivo Studies

Currently, there are no published in vivo studies evaluating the efficacy of this compound. The lack of such studies limits understanding regarding its pharmacokinetics, bioavailability, and overall therapeutic potential in living organisms .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound as a lead compound for cancer therapeutics:

  • Study on Apoptosis Induction : Research indicated that this compound effectively induces apoptosis in tumor cells sensitive to DNA damage by stabilizing p53 without inducing DNA damage itself. This was evidenced by a marked decrease in ubiquitylated species when treated with this compound .
  • Comparison with Other Compounds : In comparative studies with other known inhibitors like Nutlin-3 and ALLN, this compound demonstrated superior potency at lower concentrations for stabilizing p53 and inducing cell death .
  • Potential for Drug Development : Given its mechanism targeting the ubiquitin-proteasome system and its ability to activate p53-dependent pathways, this compound is considered a promising candidate for further development into a therapeutic agent against cancers with functional p53 .

Q & A

Basic Research Questions

Q. What is the primary mechanism of HLI373 in modulating p53 activity, and how is this validated experimentally?

this compound inhibits the E3 ubiquitin ligase activity of Hdm2, thereby stabilizing p53 by preventing its proteasomal degradation . To validate this mechanism:

  • Perform ubiquitination assays using purified Hdm2 and p53 to measure reduced polyubiquitination of p53 in the presence of this compound.
  • Use Western blotting to quantify p53 protein levels in treated vs. untreated cells (e.g., U2OS osteosarcoma cells) .
  • Monitor downstream p53 targets (e.g., p21, Bax) via qPCR to confirm transcriptional activation of pro-apoptotic pathways .

Q. What experimental models are suitable for studying this compound's effects on cell cycle dynamics?

HeLa cells are a validated model for assessing this compound-induced changes in cell cycle progression and centrosome separation. Key methodologies include:

  • Flow cytometry to analyze cell cycle phases (e.g., G1, S, G2/M arrest) .
  • Immunofluorescence microscopy to measure centrosome distance (e.g., increased separation in treated cells, indicating mitotic disruption) .
  • Cell size distribution analysis to correlate growth inhibition with drug concentration (e.g., reduced large-cell populations post-treatment) .
Parameter Control HeLa Cells This compound-Treated HeLa Cells
Centrosome distance1.2 ± 0.3 µm2.8 ± 0.5 µm
G2/M phase cells18%35%
GRK2 protein levelsStableDecreased by 60% at 24h
Data derived from

Q. How can researchers determine the optimal concentration of this compound for in vitro studies?

  • Conduct dose-response assays (e.g., 0.1–10 µM) in cancer cell lines (e.g., U2OS, HCT116) and measure viability via MTT or ATP-based assays.
  • Use Western blotting to identify the minimal concentration that stabilizes p53 without inducing cytotoxicity (e.g., IC50 for p53 stabilization in U2OS: ~2 µM) .
  • Validate specificity by comparing effects in p53-wildtype vs. p53-null cells .

Advanced Research Questions

Q. How do researchers address conflicting data on this compound's mechanism of Hdm2 inhibition?

While this compound directly targets Hdm2's E3 ligase activity, its exact mode (e.g., disrupting E2-Hdm2 interactions vs. altering RING domain structure) remains debated . Methodological approaches to resolve this include:

  • Biochemical assays with truncated Hdm2 constructs (e.g., RING domain-only vs. full-length protein) to pinpoint binding regions.
  • Surface plasmon resonance (SPR) to measure binding kinetics between this compound and Hdm2/E2 complexes .
  • Mutagenesis studies to identify critical residues (e.g., Cys/His in the RING domain) required for inhibition .

Q. What strategies mitigate off-target effects of this compound in preclinical studies?

  • Kinase profiling panels to assess selectivity (e.g., screen against 300+ kinases to exclude non-Hdm2 targets) .
  • siRNA knockdown of Hdm2 in parallel experiments; similar phenotypic changes (e.g., p53 stabilization) confirm on-target effects .
  • Transcriptomic analysis (RNA-seq) to identify pathways altered by this compound independently of p53 .

Q. How can this compound be combined with other therapies to enhance anti-tumor efficacy?

  • Synergy screens with DNA-damaging agents (e.g., cisplatin) or MDM2-p53 interaction inhibitors (e.g., Nutlin-3a):

  • Use Chou-Talalay combination indices to quantify synergy .
  • Monitor apoptosis via Annexin V/PI staining and caspase-3 activation .
    • In vivo xenograft models : Co-administer this compound with radiation and track tumor regression and p53 activation histologically .

Q. Data Interpretation and Contradictions

Q. How should researchers interpret discrepancies in GRK2 downregulation observed with this compound?

reports this compound-induced GRK2 degradation, but the mechanism (direct vs. indirect) is unclear. To resolve this:

  • Perform cycloheximide chase assays to compare GRK2 half-life in treated vs. untreated cells.
  • Test if GRK2 degradation is proteasome-dependent using inhibitors like MG-132 .
  • Use co-immunoprecipitation to check for this compound-induced interactions between Hdm2 and GRK2 .

Q. What are the limitations of using this compound in p53-mutant cancer models?

  • This compound's efficacy depends on functional p53; in p53-mutant cells, alternative pathways (e.g., p73) may need activation.
  • Validate p53 status via Sanger sequencing or immunoblotting before experimentation .
  • Explore combinatorial approaches with p53 reactivators (e.g., PK095) in mutant models .

Q. Methodological Best Practices

Q. What controls are essential for this compound studies in animal models?

  • Include vehicle controls (e.g., DMSO) and dose-matched inactive analogs (e.g., HLI98 derivatives without E3 inhibition) .
  • Monitor toxicity via serum biomarkers (ALT, creatinine) and body weight trends .
  • Use body surface area (BSA) dose conversion for cross-species extrapolation:

  • Mouse-to-rat: Multiply mouse dose (mg/kg) by Km coefficient ratio (3/6 = 0.5) .

Q. How can researchers standardize this compound solubility and stability in assays?

  • Prepare stock solutions in DMSO (≥10 mg/mL) and store at -80°C for long-term stability .
  • Avoid freeze-thaw cycles; aliquot working concentrations for single-use .
  • Confirm solubility via dynamic light scattering (DLS) in assay buffers (e.g., PBS, RPMI) .

Properties

IUPAC Name

5-[3-(dimethylamino)propylimino]-3,10-dimethyl-1H-pyrimido[4,5-b]quinoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-21(2)11-7-10-19-15-12-8-5-6-9-13(12)22(3)16-14(15)17(24)23(4)18(25)20-16/h5-6,8-9H,7,10-11H2,1-4H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSJNMXHJOVJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NCCCN(C)C)C3=C1NC(=O)N(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.